molecular formula C10H8F4N2 B13060120 3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile

3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile

Cat. No.: B13060120
M. Wt: 232.18 g/mol
InChI Key: CEHLMQUQNUJNJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C 10 H 8 F 4 N 2 , and it has a molecular weight of 232.18 g/mol [ 1 ]. The compound is characterized by a propanenitrile backbone with an amino group at the β-position and a phenyl ring substituted with both fluorine and a trifluoromethyl group [ 1 ]. The presence of the trifluoromethyl group is a key structural feature, as it significantly enhances the lipophilicity and metabolic stability of organic molecules, making them more valuable as potential pharmaceutical intermediates [ 1 ]. Compounds with trifluoromethyl groups are often explored for their enhanced binding affinity to biological targets due to the group's polar hydrophobic effect [ 1 ]. Furthermore, the nitrile functional group offers a versatile handle for further chemical transformations, such as hydrolysis to carboxylic acids or participation in cyclization reactions, thereby serving as a critical building block in diversity-oriented synthesis [ 1 ]. This compound is exclusively for research applications and is not intended for diagnostic or therapeutic use. It is an invaluable building block for scientists developing novel bioactive molecules, particularly in the synthesis of more complex structures for screening against various disease targets [ 1 ].

Properties

Molecular Formula

C10H8F4N2

Molecular Weight

232.18 g/mol

IUPAC Name

3-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile

InChI

InChI=1S/C10H8F4N2/c11-8-2-1-6(10(12,13)14)5-7(8)9(16)3-4-15/h1-2,5,9H,3,16H2

InChI Key

CEHLMQUQNUJNJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(CC#N)N)F

Origin of Product

United States

Preparation Methods

Starting Materials

Stepwise Synthesis Approach

Step Reaction Description Reagents/Conditions Notes
1 Condensation of 2-fluoro-5-(trifluoromethyl)benzaldehyde with 3-aminopropanenitrile Typically in polar aprotic solvents (e.g., DMF) at controlled temperature Forms an imine intermediate
2 Reductive amination of imine intermediate to form the amino nitrile Reducing agents such as sodium cyanoborohydride or hydrogenation catalysts Careful control of pH and temperature to avoid side reactions
3 Purification Chromatography or recrystallization Ensures removal of unreacted starting materials and byproducts

This synthetic route leverages the nucleophilicity of the amino group and the electrophilicity of the aldehyde carbonyl, followed by reduction to stabilize the amino nitrile structure.

Reaction Conditions and Optimization

  • Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to enhance reaction rates and selectivity.
  • Temperature: Moderate temperatures (often room temperature to 50 °C) are used to balance reaction kinetics and minimize decomposition.
  • pH Control: Maintaining slightly acidic to neutral pH during reductive amination helps prevent side reactions and degradation of fluorinated groups.
  • Reaction Time: Typically ranges from several hours to overnight, depending on scale and reagent concentration.

Alternative Synthetic Strategies

  • Cyanation Reactions: Introduction of the nitrile group can also be achieved by cyanation of suitable precursors, such as halogenated intermediates, using cyanide sources under catalysis.
  • Chiral Synthesis: For enantiomerically pure (3R)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile, stereoselective synthesis starting from chiral precursors or chiral catalysts is employed. This involves similar reaction steps but with chiral control elements to ensure stereochemical purity.

Data Table Summarizing Key Preparation Parameters

Parameter Description/Value Reference Source
Molecular Formula C10H8F4N2
Molecular Weight 232.18 g/mol
Starting Materials 2-Fluoro-5-(trifluoromethyl)benzaldehyde, 3-aminopropanenitrile
Solvent Polar aprotic solvents (DMF, DMSO)
Reducing Agent Sodium cyanoborohydride, catalytic hydrogenation
Reaction Temperature Room temperature to 50 °C
Reaction Time Several hours to overnight
Purification Methods Chromatography, recrystallization
Enantiomeric Control Chiral catalysts or chiral starting materials (for (3R)-isomer)

Research Findings and Observations

  • The fluorinated aromatic ring with trifluoromethyl substitution enhances the compound's stability and bioactivity potential but requires careful reaction conditions to avoid defluorination or side reactions.
  • Reductive amination is the preferred method for introducing the amino group due to its mild conditions and high selectivity.
  • Polar aprotic solvents improve reaction efficiency by stabilizing charged intermediates.
  • The stereochemistry of the amino nitrile can be controlled by using chiral catalysts or precursors, which is critical for pharmaceutical applications.
  • Purification techniques such as column chromatography are essential to achieve high purity, especially for research-grade compounds.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound has been studied for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively. Research indicates that derivatives of 3-amino propanenitrile compounds exhibit anti-inflammatory and anti-cancer activities. For instance, a study demonstrated that certain derivatives could inhibit specific kinases involved in cancer cell proliferation .

Case Study: Anti-Cancer Activity
A recent investigation into the anti-cancer properties of 3-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile derivatives showed promising results in vitro against various cancer cell lines. The study highlighted that the trifluoromethyl group enhances the compound's lipophilicity, improving its cellular uptake and bioavailability, which is crucial for therapeutic efficacy .

Materials Science

Polymer Synthesis
In materials science, this compound is utilized in synthesizing advanced polymers with enhanced thermal stability and chemical resistance. Its unique fluorinated structure contributes to the material's properties, making it suitable for applications in coatings and adhesives.

Data Table: Polymer Properties

PropertyValue
Thermal StabilityHigh
Chemical ResistanceExcellent
Application AreasCoatings, Adhesives

Agrochemicals

Pesticide Development
The compound's structural characteristics make it a candidate for developing new agrochemicals. Research has indicated that fluorinated compounds can enhance the efficacy of pesticides by improving their stability and reducing volatility.

Case Study: Pesticidal Efficacy
In a study assessing the insecticidal properties of fluorinated propanenitriles, this compound exhibited significant activity against common agricultural pests. The results suggested that the trifluoromethyl group plays a critical role in enhancing the compound's potency and selectivity .

Mechanism of Action

The mechanism of action of 3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring enhances its binding affinity and selectivity, while the amino and nitrile groups contribute to its reactivity and stability . These interactions can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Substituent Effects: Trifluoromethyl vs. Methoxy

(3S)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanenitrile (CAS 1213465-88-3) shares the amino-propanenitrile backbone but replaces the trifluoromethyl group with a methoxy (-OCH₃) group. Key differences include:

  • Electron Effects : The methoxy group is electron-donating, contrasting with the electron-withdrawing trifluoromethyl group. This alters electronic density on the aromatic ring, affecting nucleophilic/electrophilic reactivity .
  • Molecular Weight : The trifluoromethyl analog (hypothetical MW ~250–260) is heavier than the methoxy derivative (MW 194.21) due to fluorine atoms.
  • Applications : Methoxy derivatives are often intermediates in drug synthesis (e.g., serotonin modulators), while trifluoromethyl groups are prevalent in agrochemicals due to enhanced stability .

Heterocyclic vs. Aromatic Systems

3-Amino-3-[2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylhydrazino]acrylonitrile (CAS MFCD00244721) introduces a pyridine ring instead of a benzene ring. Key distinctions:

  • Biological Activity : The pyridinyl-hydrazine structure may enhance metal-binding capacity, making it relevant in enzyme inhibition studies, whereas the target compound’s simpler structure could favor pharmacokinetic properties .

Functional Group Variations in Agrochemicals

A fungicidal mixture containing (2Z)-2-[2-fluoro-5-(trifluoromethyl)phenyl]sulfanyl-2-[3-(2-methoxyphenyl)-1,3-thiazolidin-2-ylidene]acetonitrile (CAS 958647–10–4) highlights:

  • Thiol vs. Nitrile Groups : The sulfanyl (-S-) group in the fungicide facilitates radical scavenging or disulfide bond formation, whereas the nitrile group in the target compound may act as a hydrogen-bond acceptor or undergo hydrolysis to carboxylic acids .
  • Application Scope : The fungicide’s thiazolidine ring suggests targeting fungal membrane proteins, while the target compound’s nitrile group could serve as a precursor for amine synthesis in drug discovery .

Impurity Profiles and Stability

Impurities such as 4-Nitro-3-(trifluoromethyl)aniline (CAS 393-11-3) and N-[4-Nitro-3-(trifluoromethyl)phenyl]acetamide (CAS 393-12-4) provide insights into degradation pathways:

  • Nitro Group Instability: Nitro-substituted analogs are prone to reduction under physiological conditions, unlike the amino group in the target compound, which may offer better metabolic stability .

Research Implications

  • Drug Design : The trifluoromethyl group’s metabolic resistance makes the target compound a candidate for CNS drugs requiring blood-brain barrier penetration .
  • Safety : Related compounds (e.g., 2-Fluoro-5-(trifluoromethyl)phenyl trifluoromethanesulfonate) are classified as hazardous (Class 4-3-III), suggesting rigorous handling protocols for the target compound .

Biological Activity

3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile, also known by its CAS number 1212949-90-0, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C10H8F4N2
  • Molecular Weight : 232.18 g/mol
  • CAS Number : 1212949-90-0

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, primarily focusing on its role as an inhibitor in different enzymatic pathways.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a key enzyme involved in various cellular processes including metabolism, cell differentiation, and apoptosis. Inhibitors of GSK-3β have potential applications in treating diseases such as diabetes and Alzheimer's disease.

Structure-Activity Relationships (SAR)

The efficacy of this compound can be influenced by its structural components. The presence of the trifluoromethyl group is significant for enhancing the lipophilicity and potentially improving the compound's binding affinity to target enzymes.

Table 1: Summary of Key SAR Findings

Compound VariantGSK-3β Inhibition IC50 (nM)Metabolic StabilityNotes
Original Compound480ModerateInitial findings suggest promising activity.
Amide Derivative360ImprovedStructural modification enhanced stability.
Trifluoropropanoyl DerivativeNot availableLowLess active than propanoyl variant.

Case Studies

  • Inhibition Studies : A study conducted on various derivatives of related compounds demonstrated that modifications to the amino and nitrile groups significantly affected their inhibitory potency against GSK-3β. The original compound exhibited an IC50 value of approximately 480 nM, which was improved to 360 nM with specific structural modifications.
  • Metabolic Stability Assessments : In vitro assessments using human liver microsomes indicated that the original compound underwent rapid degradation, limiting its therapeutic potential. However, derivatives with amide bonds showed enhanced metabolic stability, suggesting a viable pathway for drug development.

Q & A

Q. What are the recommended synthetic routes for 3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile, and what experimental conditions are critical for reproducibility?

Methodological Answer: The compound can be synthesized via multi-step reactions involving hydrogenation and condensation. For example, hydrogenation of intermediates like 3-(3-amino-4-fluorophenyl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione using iron powder as a reducing agent under controlled temperatures (e.g., 60–80°C) is a key step . Critical parameters include:

  • Catalyst selection : Iron powder for cost-effective reduction.
  • Solvent system : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Temperature control : To avoid side reactions like over-reduction.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) for isolating high-purity product .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • NMR : Use 1^1H and 19^19F NMR to confirm the presence of fluorine substituents and amine protons. For example, the 2-fluoro-5-(trifluoromethyl)phenyl group shows distinct splitting patterns in 19^19F NMR due to coupling with adjacent protons .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+^+ peak at m/z 287.08).
  • IR spectroscopy : Confirm nitrile (C≡N) stretch at ~2200–2250 cm1^{-1} and amine (N-H) stretches at ~3300 cm1^{-1}.
  • X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry, as demonstrated in kinase inhibitor studies .

Q. What safety protocols are required for handling this compound in laboratory settings?

Methodological Answer:

  • Storage : Store at 0–6°C in airtight containers to prevent hydrolysis of the nitrile group .
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods due to potential release of toxic HCN vapors under acidic conditions.
  • Waste disposal : Neutralize residues with alkaline solutions (e.g., 10% NaOH) before disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected splitting in NMR) for this compound?

Methodological Answer:

  • Dynamic NMR experiments : Perform variable-temperature NMR to detect conformational exchange in the trifluoromethyl or fluoro substituents.
  • Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and compare with experimental data .
  • Isotopic labeling : Introduce 15^{15}N or 13^{13}C labels to track coupling interactions in complex splitting patterns.
  • Cross-validation : Compare with structurally analogous compounds (e.g., 2-fluoro-5-(trifluoromethyl)phenyl isocyanate, CAS 69922-27-6) to identify systematic shifts .

Q. What strategies optimize the yield of this compound in multi-step syntheses, particularly during scale-up?

Methodological Answer:

  • Stepwise optimization :
    • Step 1 (Cyanation) : Use CuCN in DMSO at 120°C to enhance nitrile formation efficiency.
    • Step 2 (Amination) : Replace traditional Sn/HCl reduction with catalytic hydrogenation (Pd/C, H2_2) for greener synthesis .
  • Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress and minimize byproducts.
  • Solvent recycling : Recover DMF via distillation to reduce costs and environmental impact.

Q. How can the biological activity of this compound be systematically evaluated, particularly for kinase inhibition?

Methodological Answer:

  • Enzyme assays : Use fluorescence-based kinase assays (e.g., VEGFR2 or Tie-2) at nanomolar concentrations to determine IC50_{50}. For example, analogs of this compound showed <3 nM activity against VEGFR2 .
  • Structural analysis : Co-crystallize the compound with target kinases (PDB: 1YWN) to identify binding interactions, such as hydrogen bonding with the nitrile group .
  • Selectivity profiling : Screen against a panel of 50+ kinases to assess off-target effects.
  • In silico docking : Use Schrödinger Suite or AutoDock to predict binding poses and guide SAR modifications.

Q. What computational methods predict the compound’s physicochemical properties and reactivity?

Methodological Answer:

  • LogP calculation : Use MarvinSketch or ACD/Labs to estimate lipophilicity (predicted LogP ~2.5), critical for bioavailability studies.
  • Reactivity prediction : Apply Frontier Molecular Orbital (FMO) theory to assess susceptibility to nucleophilic attack at the nitrile group.
  • Degradation modeling : Simulate hydrolysis pathways under acidic/basic conditions using Gaussian09 or ORCA.
  • QSAR models : Corrogate structural features (e.g., trifluoromethyl group) with biological activity datasets .

Q. How can researchers address challenges in isolating intermediates during synthesis?

Methodological Answer:

  • Chromatography optimization : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for polar intermediates.
  • Crystallization tactics : Induce crystallization by slow evaporation from ethanol/water mixtures.
  • In-line monitoring : Employ LC-MS to track intermediate stability and adjust reaction quenching times.
  • Alternative protecting groups : Use tert-butyloxycarbonyl (Boc) for amine protection to simplify purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.